1-(Bromométhyl)-2-méthyl-4-nitrobenzène

Vue d'ensemble

Description

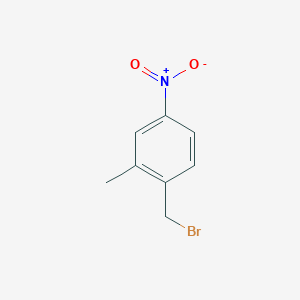

1-(Bromomethyl)-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a nitro group

Applications De Recherche Scientifique

1-(Bromomethyl)-2-methyl-4-nitrobenzene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Chemical Biology: Employed in the study of biochemical pathways and molecular interactions due to its reactive functional groups.

Mécanisme D'action

Target of Action

Benzyl bromide, a structurally similar compound, is a reagent used for introducing benzyl groups . The primary targets would likely be biological molecules with nucleophilic sites, such as amines or alcohols, that can undergo substitution reactions with the bromomethyl group.

Mode of Action

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. In a typical reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methyl-4-nitrobenzene can be synthesized through the bromination of 2-methyl-4-nitrotoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-2-methyl-4-nitrobenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

- Substituted benzyl derivatives from nucleophilic substitution.

- 2-methyl-4-nitroaniline from reduction.

- 2-methyl-4-nitrobenzoic acid from oxidation.

Comparaison Avec Des Composés Similaires

1-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.

2-Bromo-4-nitrotoluene: Similar structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.

4-Nitrobenzyl Bromide: Similar functional groups but different substitution pattern, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-2-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring, providing a combination of electrophilic and nucleophilic reactivity. The methyl group adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Activité Biologique

1-(Bromomethyl)-2-methyl-4-nitrobenzene, also known as 4-bromo-2-methyl-1-nitrobenzene, is an aromatic compound with potential biological activity due to its nitro and bromomethyl substituents. This article examines the compound's biological properties, including its interactions with biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- CAS Number : 98799-25-8

Biological Activity Overview

The biological activity of 1-(Bromomethyl)-2-methyl-4-nitrobenzene can be attributed to its structural features, particularly the nitro group, which is known to participate in various biochemical reactions. Research indicates that this compound may exhibit antimicrobial and anticancer properties.

The biological effects of 1-(Bromomethyl)-2-methyl-4-nitrobenzene are thought to involve:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that may lead to oxidative stress in cells.

- Enzyme Inhibition : The bromomethyl group may interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various nitrobenzene derivatives, including 1-(Bromomethyl)-2-methyl-4-nitrobenzene. The findings suggested that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(Bromomethyl)-2-methyl-4-nitrobenzene | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data indicates that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Another investigation focused on the cytotoxic effects of 1-(Bromomethyl)-2-methyl-4-nitrobenzene on various cancer cell lines. The results demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study highlighted the role of ROS in mediating this effect.

In Vivo Studies

In vivo studies using murine models have shown that administration of 1-(Bromomethyl)-2-methyl-4-nitrobenzene resulted in significant tumor growth inhibition compared to control groups. Histopathological evaluations revealed necrotic areas within tumors treated with this compound, suggesting its effectiveness in targeting cancerous tissues.

Propriétés

IUPAC Name |

1-(bromomethyl)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQVEPTWWMCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.